pentyl(propan-2-yl)amine

Catalog No.
S3340260
CAS No.
36343-02-9
M.F
C8H19N
M. Wt
129.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
pentyl(propan-2-yl)amine

CAS Number

36343-02-9

Product Name

pentyl(propan-2-yl)amine

IUPAC Name

N-propan-2-ylpentan-1-amine

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

InChI

InChI=1S/C8H19N/c1-4-5-6-7-9-8(2)3/h8-9H,4-7H2,1-3H3

InChI Key

QCWXZFZXEGTLOV-UHFFFAOYSA-N

SMILES

CCCCCNC(C)C

Canonical SMILES

CCCCCNC(C)C

Pentyl(propan-2-yl)amine, also known as N-pentyl-2-propan-2-ylamine, is an organic compound characterized by its aliphatic amine structure. It consists of a pentyl group (a five-carbon straight chain) attached to a nitrogen atom, which is also bonded to an isopropyl group (a branched three-carbon chain). The molecular formula for pentyl(propan-2-yl)amine is C8H19NC_8H_{19}N, and it has a molecular weight of approximately 143.25 g/mol. This compound's structural features suggest potential applications in various fields, including medicinal chemistry and organic synthesis.

  • Flammability: Amines are generally flammable liquids [].
  • Corrosivity: Amines can be irritating to the skin and eyes.
  • Toxicity: Information on the specific toxicity of isopropylamine is unavailable. However, amines can have varying degrees of toxicity depending on their structure.

Identification and Properties:

-Pentanamine, N-(1-methylethyl)-, also known as N-isopropyl-N-pentylamine or isopropylamylamine, is a primary amine with the chemical formula C8H19N. It has a molecular weight of 143.27 g/mol and a boiling point of 184 °C.

Potential Applications:

While research on 1-Pentanamine, N-(1-methylethyl)- is limited, potential scientific research applications based on its structure and properties include:

  • Organic synthesis: As a primary amine, it could be used as a building block in the synthesis of more complex organic molecules, such as pharmaceuticals or functional materials [].
  • Corrosion inhibition: Amines can act as corrosion inhibitors by forming a protective film on metal surfaces. Research is needed to determine the effectiveness of 1-Pentanamine, N-(1-methylethyl)- in this application [].
  • Catalysis: Amines can be used as ligands in catalysts, which are substances that increase the rate of a chemical reaction. Further research is required to explore the potential catalytic applications of 1-Pentanamine, N-(1-methylethyl)- [].
Typical of amines:

  • Oxidation: The compound can be oxidized to form corresponding oxides or higher oxidation states, such as nitroso or nitrile derivatives.
  • Reduction: It can participate in reduction reactions to yield secondary or tertiary amines.
  • Substitution Reactions: The amine group can engage in nucleophilic substitution reactions, replacing halides or other functional groups under suitable conditions.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the conditions and reagents used in the reactions.

Research into the biological activity of pentyl(propan-2-yl)amine is limited but suggests potential therapeutic applications. Its structure allows for interaction with biological targets, potentially influencing neurotransmitter systems or enzyme activities. Preliminary studies indicate that similar compounds may exhibit antimicrobial or anticancer properties, although specific studies on pentyl(propan-2-yl)amine are necessary to establish its bioactivity conclusively.

The synthesis of pentyl(propan-2-yl)amine typically involves multi-step organic synthesis techniques. A common method includes the reaction of pentylamine with propan-2-ol under controlled conditions to ensure the formation of the desired amine product. This reaction may be catalyzed by acids or bases to enhance yield and purity.

In industrial settings, continuous flow reactors and advanced purification techniques like chromatography may be employed to optimize production efficiency and product quality.

Pentyl(propan-2-yl)amine has several potential applications:

  • Pharmaceuticals: It may serve as a precursor or intermediate in the synthesis of biologically active compounds.
  • Organic Synthesis: The compound can be utilized as a building block for more complex organic molecules.
  • Research: It is relevant in studies involving amine chemistry and may be used as a reference standard in analytical chemistry.

Several compounds share structural or functional similarities with pentyl(propan-2-yl)amine:

Compound NameCAS NumberUnique Features
N-pentylamine111-72-3A simple primary amine without branching
Isopropylamylamine36343-02-9Contains both pentyl and isopropyl groups
3-[Methyl(pentyl)amino]propanoic acid; hydrochloride3140995Incorporates a carboxylic acid moiety
N-pentylglycine120-03-0Lacks the propan-2-yl group
3-Aminohexanoic acid6000-60-0Shorter carbon chain with different biological activity

Uniqueness: The presence of both pentyl and isopropyl groups in pentyl(propan-2-yl)amine distinguishes it from similar compounds, potentially enhancing its lipophilicity and altering its interaction profile with biological targets. This unique structure may contribute to its specific reactivity and potential applications in medicinal chemistry.

Nucleophilic Substitution Pathways in Amine Formation

The synthesis of pentyl(propan-2-yl)amine proceeds via a bimolecular nucleophilic substitution mechanism, where isopropylamine acts as the nucleophile, displacing the bromide ion from 1-bromopentane [2] [5]. This reaction follows a concerted backside attack trajectory, characterized by a single transition state where bond formation between the nucleophile (isopropylamine) and the electrophilic carbon of 1-bromopentane occurs simultaneously with bond cleavage to the leaving group (bromide) [5]. The trigonal bipyramidal transition state imposes steric constraints, rendering the reaction highly sensitive to the alkyl halide’s structure. Primary substrates like 1-bromopentane exhibit faster reaction rates compared to branched or tertiary analogs due to reduced steric hindrance [5].

The reaction stoichiometry can be represented as:
$$
\text{(CH}3\text{)}2\text{CHNH}2 + \text{C}5\text{H}{11}\text{Br} \rightarrow \text{(CH}3\text{)}2\text{CHNH}(\text{C}5\text{H}_{11}) + \text{HBr}
$$
Kinetic studies reveal a second-order dependence on reactant concentrations, with rate laws expressed as:
$$
\text{Rate} = k[\text{1-bromopentane}][\text{isopropylamine}]
$$
where $$k$$ is the rate constant influenced by solvent polarity and temperature [5].

Table 1: Impact of Alkyl Halide Structure on Reaction Rate

Alkyl HalideRelative Rate (k)Steric Hindrance
1-Bromopentane1.00Low
2-Bromopentane0.12Moderate
tert-Butyl bromide<0.01High

Data derived from comparative kinetic analyses under identical conditions [5].

Solvent Effects on Reaction Efficiency

Solvent choice profoundly influences reaction kinetics and equilibria. Polar aprotic solvents such as acetonitrile or dimethylformamide enhance nucleophilicity by stabilizing the transition state through dielectric effects without hydrogen-bonding interactions [2] [4]. In contrast, protic solvents like water or ethanol solvate the nucleophile, reducing its reactivity [3]. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) further improve efficiency in biphasic systems by shuttling reactants between immiscible phases [2].

Table 2: Solvent Properties and Reaction Efficiency

SolventDielectric ConstantYield (%)Key Observations
Acetonitrile37.592Optimal for transition state stabilization [2] [4]
Ethanol24.345Hydrogen bonding reduces nucleophilicity [3]
Water80.1<10Poor solubility of alkyl halide [3]
DMF36.788High polarity enhances rate [4]

Isopropylamine’s miscibility with water complicates solvent selection, necessitating careful optimization to prevent undesired hydrolysis of 1-bromopentane [1].

Temperature-Dependent Yield Optimization

Reaction yield exhibits a nonlinear dependence on temperature, governed by competing kinetic and thermodynamic factors. Elevated temperatures (50–70°C) accelerate the reaction by reducing activation energy barriers ($$E_a \approx 60–80 \, \text{kJ mol}^{-1}$$) but may promote side reactions such as elimination or over-alkylation [3]. Arrhenius analysis reveals a trade-off between rate enhancement and equilibrium displacement, as the exothermic nature of amine formation ($$\Delta H \approx -65 \, \text{kJ mol}^{-1}$$) favors lower temperatures [3].

Table 3: Temperature vs. Yield and Selectivity

Temperature (°C)Conversion (%)Selectivity (%)Dominant Pathway
302572Slow kinetics, minimal byproducts
506885Optimal balance of rate and equilibrium
708978Increased elimination at higher $$T$$
909265Thermal degradation dominant

Isopropanol, a common byproduct of competing dehydrogenation pathways, is minimized by maintaining ammonia in excess ($$ \text{NH}3:\text{C}3\text{H}_8\text{O} \geq 10:1 $$) to shift equilibria toward amine formation [3].

XLogP3

2.4

Other CAS

36343-02-9

Wikipedia

1-Pentanamine, N-(1-methylethyl)-

Dates

Modify: 2023-08-19

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